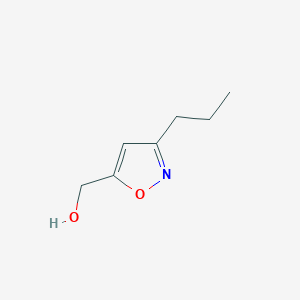

2-(丁基硫基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

Benzaldehyde can undergo various chemical reactions. For instance, it can be converted to benzoin using a catalyst . It can also be oxidized to benzil . In another reaction, benzaldehyde can be reduced to benzyl alcohol .

Physical And Chemical Properties Analysis

Benzaldehyde is a colorless to yellow liquid with the odor of almonds . It has a molecular weight of 106.12 g/mol . It is slightly soluble in water and completely soluble in alcohol and ether .

科学研究应用

氧化反应催化剂

在现有文献中没有明确提到 2-(丁基硫基)苯甲醛。然而,苯甲醛在各种科学应用中具有重要意义,特别是在选择性氧化反应的催化中。例如,NiFe2O4 纳米粒子已被用作在温和条件下将苯甲醇选择性氧化为苯甲醛的有效且可重复使用的催化剂,展示了苯甲醛衍生物在工业应用中的重要性,因为它们具有多功能性 (Saddam Iraqui 等人,2020)。类似地,γ-Al2O3 负载的铜和金纳米粒子促进了叔丁基氢过氧化物对苯甲醇进行液相氧化生成苯甲醛,展示了苯甲醛作为化妆品、香水和其他行业的关键化学品的作用 (M. J. Ndolomingo & R. Meijboom, 2017).

生物生产和生物工程

在生物生产中,甲基营养酵母毕赤酵母已被优化用于增强苯甲醛的生物生产,苯甲醛是一种在风味工业中具有重要应用的化合物。这种生物技术方法为化学合成提供了一种替代方案,有可能产生具有更高消费者接受度和价格优势的产品 (Tom K. J. Craig & Andrew J. Daugulis, 2013)。改造大肠杆菌以生产可再生的苯甲醇(苯甲醛的前体),进一步强调了微生物系统从可再生资源生产有价值化学品的潜力 (S. Pugh 等人,2015).

绿色化学和可持续工艺

使用金属有机骨架 (MOF) 等环保催化剂将苯甲醇选择性氧化为苯甲醛,展示了向更绿色的化学工艺转变。此类进步不仅提高了反应效率,而且还通过最大限度地减少有害副产物来解决环境问题 (Anup Paul 等人,2020)。利用苯甲醛作为底物,开发新的手性 N-(叔丁基亚磺酰)亚胺的合成方法,突出了苯甲醛衍生物在合成有价值的手性化合物中的相关性,突出了绿色化学和不对称合成之间的交叉 (Xirui Lv 等人,2016).

安全和危害

未来方向

The synthesis of benzaldehyde and its derivatives continues to be a topic of research. For instance, new and sustainable approaches for the selective synthesis of benzaldehyde are being explored . Another area of research involves the development of efficient catalysts for the production of benzyl alcohol from benzaldehyde .

属性

IUPAC Name |

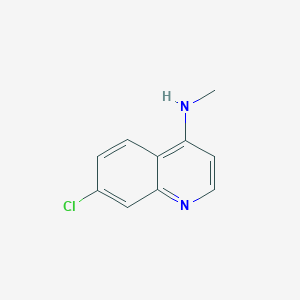

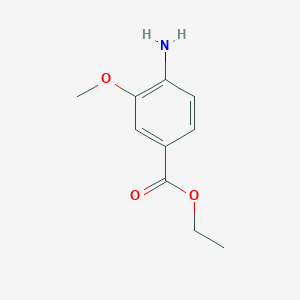

2-butylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJCCJIOKZLBAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544432 |

Source

|

| Record name | 2-(Butylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylsulfanyl)benzaldehyde | |

CAS RN |

91827-97-3 |

Source

|

| Record name | 2-(Butylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91827-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Butylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)